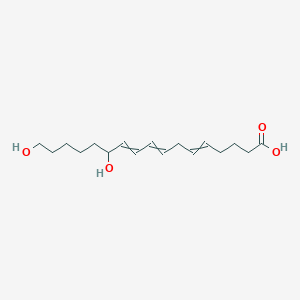
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. This compound is known for its significant role in various biological processes, including inflammation, wound healing, and blood clotting .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is primarily synthesized through the metabolism of arachidonic acid by cyclooxygenase enzymes (COX-1 and COX-2). These enzymes convert arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by thromboxane synthase to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from biological sources, such as sheep seminal vesicle glands or human platelets. The process includes isolating microsomes from these tissues and inducing the enzymatic reactions to produce the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the double bonds and hydroxyl groups.
Substitution: Substitution reactions can occur at the hydroxyl groups or double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound. These derivatives can have different biological activities and properties .
Applications De Recherche Scientifique
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the metabolism of polyunsaturated fatty acids.
Biology: Researchers study its role in cellular signaling pathways and its effects on cell behavior.
Medicine: This compound is investigated for its potential therapeutic effects in treating inflammatory diseases, wound healing, and cancer.
Mécanisme D'action
The mechanism of action of 12,17-Dihydroxyheptadeca-5,8,10-trienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for the leukotriene B4 receptor 2 (BLT2), which plays a crucial role in mediating its biological effects. The compound influences various molecular pathways, including those involved in inflammation, wound healing, and blood clotting .
Comparaison Avec Des Composés Similaires
Similar Compounds
12-Hydroxyheptadecatrienoic acid: Another metabolite of arachidonic acid with similar biological activities.
12-Hydroxyeicosatetraenoic acid: A related compound with four double bonds and similar functions in inflammation and cell signaling.
Uniqueness
12,17-Dihydroxyheptadeca-5,8,10-trienoic acid is unique due to its specific structure and the presence of two hydroxyl groups at positions 12 and 17. This structural feature contributes to its distinct biological activities and interactions with molecular targets .
Propriétés
Numéro CAS |
142408-22-8 |
|---|---|
Formule moléculaire |
C17H28O4 |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
12,17-dihydroxyheptadeca-5,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O4/c18-15-11-7-9-13-16(19)12-8-5-3-1-2-4-6-10-14-17(20)21/h2-5,8,12,16,18-19H,1,6-7,9-11,13-15H2,(H,20,21) |
Clé InChI |
XTMOCBRFEOJZMP-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(C=CC=CCC=CCCCC(=O)O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


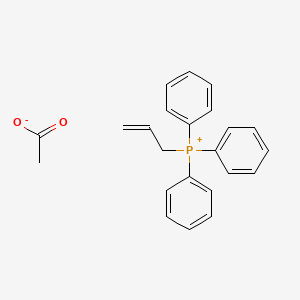
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
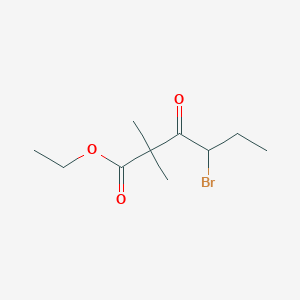
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
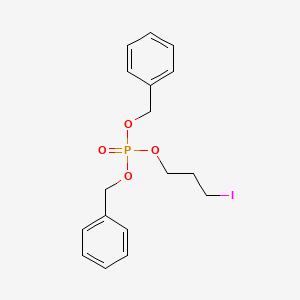

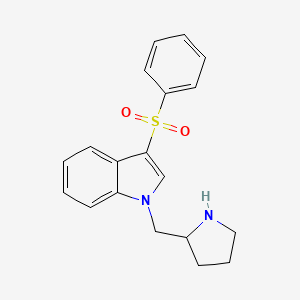
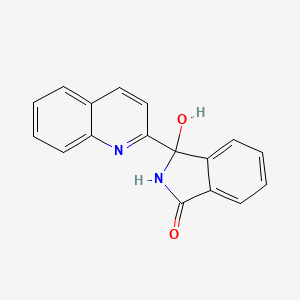
methanone](/img/structure/B12540679.png)

![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
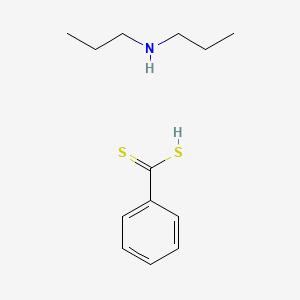
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
